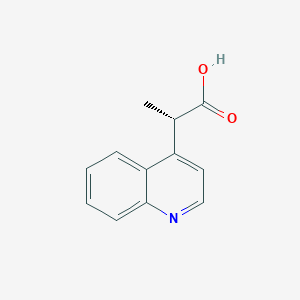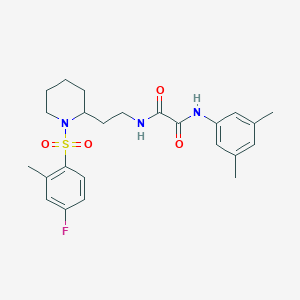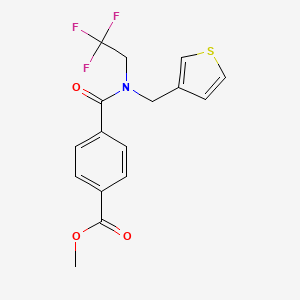![molecular formula C18H17N3O3S B2831137 6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-13-2](/img/structure/B2831137.png)
6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The furan ring and the phenyl ring in the structure could contribute to its physicochemical properties and biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by the attachment of the furan and phenyl rings. The methylthio group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a furan ring attached at one position and a phenyl ring substituted with a methylthio group at another position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule. The furan ring, the phenyl ring, and the pyrrolopyrimidine core could all potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, phenyl, and pyrrolopyrimidine groups. For example, the compound’s solubility could be affected by these groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves cycloaddition reactions or modifications of furan derivatives. For instance, Adams et al. (2005) described a synthesis approach through a [4+2]-cycloaddition reaction involving a furan dione reacted with phenyl isocyanate, resulting in a new pyrrolopyrimidine derivative Adams et al., 2005. This methodology could potentially be adapted for the synthesis of the specified compound by altering the substituents involved in the cycloaddition reaction.
Biological Activity and Applications
The structural motifs present in the specified compound are reminiscent of those found in molecules with significant biological activities. Pyrrolopyrimidine derivatives have been studied for various biological activities, including antimicrobial and antiprotozoal properties. For example, Abu-Hashem et al. (2018) synthesized furothiazolo pyrimido quinazolinones with considerable antimicrobial activity Abu‐Hashem, 2018. These findings suggest potential research avenues exploring the antimicrobial properties of the compound , given its structural similarity to the compounds studied.
Material Science Applications
Compounds containing the pyrrolopyrimidine core have also been explored for their utility in material sciences, particularly in organic electronics. Yuan et al. (2012) designed and synthesized low-band-gap donor–acceptor copolymers incorporating pyrrolopyrimidine derivatives for use in organic field-effect transistors and polymer solar cells, highlighting the potential of pyrrolopyrimidine derivatives in advanced material applications Yuan et al., 2012.
Sensor Development
The unique structural features of pyrrolopyrimidine derivatives make them candidates for sensor development, particularly as ionophores for detecting specific ions. Cordaro et al. (2011) investigated a U-shaped molecule synthesized via 1,3-dipolar cycloaddition for its capacity to bind metal cations, demonstrating the potential of structurally similar compounds in sensor applications Cordaro et al., 2011.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(furan-2-ylmethyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-13-6-4-11(5-7-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-12-3-2-8-24-12/h2-8,16H,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHKDJUSTPAUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2831055.png)
![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)
![5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2831059.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)



![4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831072.png)
![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)

![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)